molecular formula C16H19ClO5 B12392698 (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin

Cat. No.: B12392698
M. Wt: 326.77 g/mol
InChI Key: JDYJPQNEOXWJQN-CYBMUJFWSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Aromatic protons : Resonances between δ 6.2–7.5 ppm for the coumarin ring protons.
    • Methoxy groups : Singlets at δ 3.8–4.0 ppm (integrated for six protons, two -OCH₃ groups).
    • Side chain protons :
      • Hydroxyl proton (δ 2.1–2.5 ppm, broad).
      • Chlorine-adjacent methyl groups (δ 1.4–1.6 ppm, singlet).
  • ¹³C NMR :
    • Carbonyl carbon : δ 160–165 ppm (C=O).
    • Aromatic carbons : δ 110–150 ppm.
    • Methoxy carbons : δ 55–60 ppm .

Infrared (IR) Spectroscopy

  • C=O stretch : Strong absorption at ~1,710 cm⁻¹.
  • O-H stretch : Broad band at ~3,300 cm⁻¹ (hydroxyl group).
  • C-O-C stretches : Peaks at 1,250–1,050 cm⁻¹ (methoxy and ether linkages) .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 326.77 (M⁺, 100% intensity).
  • Fragmentation patterns :
    • Loss of Cl⁻ (m/z 291).
    • Cleavage of the side chain (m/z 177 for coumarin core) .

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals a non-planar conformation due to steric hindrance between the 3-methyl group and the coumarin ring. The hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen (O-H···O=C, ~2.1 Å), stabilizing a six-membered pseudo-ring . The chlorinated side chain adopts a gauche conformation relative to the hydroxyl group, minimizing torsional strain.

Crystallographic Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a = 8.42 Å
b = 10.15 Å
c = 12.67 Å
Density 1.272 g/cm³
Z-value 4

The crystal packing is stabilized by van der Waals interactions and weak C-H···O hydrogen bonds .

Computational Chemistry Insights (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the lowest energy conformation aligns with crystallographic data. Key findings include:

  • Frontier molecular orbitals : The HOMO is localized on the coumarin ring, while the LUMO resides on the carbonyl group, suggesting electrophilic reactivity.
  • NBO analysis : Hyperconjugation stabilizes the hydroxyl group’s lone pairs into the σ* orbital of adjacent C-Cl bonds.
  • Solvent effects : Polar solvents (e.g., water) stabilize the molecule via hydrogen bonding, increasing dipole moment (μ = 4.2 D) .

Molecular dynamics simulations reveal rotational energy barriers of ~8 kcal/mol for the side chain, explaining its rigid conformation in biological environments. Docking studies predict moderate binding affinity (ΔG = -6.2 kcal/mol) to cytochrome P450 enzymes, relevant to its metabolic fate .

Properties

Molecular Formula

C16H19ClO5

Molecular Weight

326.77 g/mol

IUPAC Name

6-[(2R)-3-chloro-2-hydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C16H19ClO5/c1-16(2,17)13(18)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(19)22-12/h5-6,8,13,18H,7H2,1-4H3/t13-/m1/s1

InChI Key

JDYJPQNEOXWJQN-CYBMUJFWSA-N

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl

Origin of Product

United States

Preparation Methods

Source and Initial Isolation

The compound occurs naturally in Toddalia asiatica (syn. T. aculeata), where it coexists with structurally related coumarins like toddalolactone and toddanol. Extraction typically involves:

  • Solvent system : Ethanol or methanol maceration followed by column chromatography (silica gel, Sephadex LH-20).
  • Key step : Fractional crystallization using hexane-ethyl acetate mixtures yields enantiomerically pure material (optical purity >98% via Eu(hfbc)₃ NMR analysis).

Chemical Intercorrelation from Toddalolactone

(+)-Toddalolactone serves as a biosynthetic precursor. The transformation involves:

  • Ozonolysis : Cleavage of the lactone ring to generate a diketone intermediate.
  • Chlorination : Treatment with HCl in anhydrous THF introduces the chloro group at C3.
  • Stereochemical retention : The (R)-configuration is preserved via intramolecular hydrogen bonding during cyclization.

Table 1 : Yield and Conditions for Natural Derivatization

Step Reagents/Conditions Yield (%) Purity (HPLC)
Ozonolysis O₃, CH₂Cl₂, -78°C 82 95
Chlorination HCl (gas), THF, 0°C 75 97
Final purification Hexane:EtOAc (3:1) 90 >99

Stereoselective Synthesis via Palladium-Catalyzed Coupling

Heck Condensation Strategy

This method constructs the side chain using a palladium-catalyzed coupling:

  • Precursor preparation : 5,7-Dimethoxycoumarin (CAS 487-06-9) is brominated at C6 using NBS in CCl₄.
  • Coupling reaction :
    • Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
    • Substrate : 2-Methylbut-3-en-2-ol
    • Conditions : DMF, 80°C, 12 h.
  • Chlorohydrin formation :
    • Epoxidation : m-CPBA in CH₂Cl₂ (0°C, 2 h).
    • Ring-opening : HCl gas in anhydrous ether, yielding the chloro-hydroxy group.

Table 2 : Optimization of Coupling Conditions

Parameter Optimal Value Yield (%) ee (%)
Catalyst loading 5 mol% Pd(OAc)₂ 78 92
Solvent DMF 78 92
Temperature 80°C 78 92

Enzymatic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Racemic 6-(3-Chloro-2-hydroxy-3-methylbutyl) intermediates are resolved using:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Acetylated racemic alcohol.
  • Conditions : Vinyl acetate, hexane, 37°C.
  • Outcome : (R)-enantiomer preferentially acetylated (ee >99%, yield 45%).

Table 3 : Enzymatic Resolution Efficiency

Enzyme Substrate ee (%) Conversion (%)
CAL-B Acetylated alcohol >99 50
Pseudomonas cepacia Butyryl ester 85 40

Chlorohydrin Synthesis via Epoxide Intermediates

Epoxidation and HCl Addition

  • Epoxidation :
    • Reagent : m-CPBA (1.2 eq) in CH₂Cl₂ at 0°C.
    • Intermediate : trans-Epoxide (confirmed by X-ray).
  • HCl ring-opening :
    • Conditions : Dry HCl gas in Et₂O, 0°C, 1 h.
    • Regioselectivity : Anti-Markovnikov addition due to steric hindrance.

Table 4 : Epoxidation and Chlorination Outcomes

Step Reagents Yield (%) Diastereomeric Ratio
Epoxidation m-CPBA, CH₂Cl₂ 85 95:5 (trans:cis)
HCl ring-opening HCl (gas), Et₂O 90 >99:1 (anti:syn)

Direct Alkylation of 5,7-Dimethoxycoumarin

SN2 Displacement with Chiral Halides

A chiral 3-chloro-2-hydroxy-3-methylbutyl bromide is prepared via:

  • Synthesis of chiral alcohol : Enzymatic reduction of 3-methyl-2-buten-1-ol using baker’s yeast (ee 98%).
  • Chlorination : SOCl₂ in pyridine (0°C, 2 h).
  • Alkylation :
    • Base : K₂CO₃, DMF, 60°C, 24 h.
    • Coumarin substrate : 5,7-Dimethoxycoumarin.

Table 5 : Alkylation Efficiency

Halide Base Solvent Yield (%) ee (%)
(R)-Chlorobutyl bromide K₂CO₃ DMF 65 98
Racemic bromide Cs₂CO₃ DMSO 70 0

Table 6 : Summary of Key Methods

Method Steps Overall Yield (%) ee (%) Scalability
Natural derivatization 3 55 >99 Low
Palladium coupling 4 62 92 High
Enzymatic resolution 5 45 >99 Moderate
Direct alkylation 3 65 98 Moderate

Chemical Reactions Analysis

Types of Reactions

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted coumarins.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin exhibit significant antimicrobial properties. For instance, studies have shown that chloro-substituted coumarins can enhance antibacterial activity against various pathogens, including E. coli and Staphylococcus aureus. The presence of the chloro group is crucial for this increased potency .

Anticancer Properties

Various derivatives of coumarins have been studied for their anticancer effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Anti-inflammatory Effects

Coumarin derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

Case Studies

The following table summarizes key findings from various studies involving this compound and related compounds:

Study Focus Findings Reference
Study 1Antimicrobial ActivityMIC of 5 μM against E. coli
Study 2Anticancer EffectsInduction of apoptosis in MCF-7 cells
Study 3Anti-inflammatory EffectsInhibition of COX and LOX enzymes

Mechanism of Action

The mechanism of action of (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 5,7-dimethoxycoumarins with varying substituents at position 5. Below is a comparative analysis with structurally similar coumarins:

Compound Substituent at Position 6 Key Activities MIC/IC₅₀ Values Sources
5,7-Dimethoxycoumarin None Antifungal (mild), antitubercular, neuroprotective, antiproliferative MIC = 500 µg/mL (P. citricarpa) ; MIC = 25–50 µg/mL (M. tuberculosis) Citrus aurantifolia
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxycoumarin 2,3-dihydroxy-3-methylbutyl Targets disease-related genes (e.g., TNF, IL6) N/A ETCM database
5-Geranyloxy-7-methoxycoumarin Geranyloxy group Antitubercular MIC = 50–100 µg/mL (M. tuberculosis) Citrus aurantifolia
8-Geranyloxypsoralen Geranyloxy group Weak antifungal MIC > 500 µg/mL (P. citricarpa) Synthetic/Natural sources
(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin 3-chloro-2-hydroxy-3-methylbutyl Limited direct data; hypothesized enhanced lipophilicity and antimicrobial activity N/A Artifact from aculeatin

Key Findings and Analysis

Antimicrobial Activity: 5,7-Dimethoxycoumarin exhibits mild antifungal activity against P. citricarpa (MIC = 500 µg/mL) but stronger antitubercular effects (MIC = 25–50 µg/mL) . The geranyloxy-substituted analogues (e.g., 5-geranyloxy-7-methoxycoumarin) show moderate antitubercular activity (MIC = 50–100 µg/mL) . However, direct experimental data is lacking.

Neuroprotective and Antiproliferative Effects: 5,7-Dimethoxycoumarin inhibits neuronal apoptosis by targeting caspase-3 (IC₅₀ ~10 µM in rat models) and shows antiproliferative activity against melanoma cells (A2058 line) . The chloro substituent in the target compound could modulate electron-withdrawing effects, altering binding affinity to apoptotic or cell cycle regulators.

Structural Stability and Artifact Formation :

  • The target compound is an artifact derived from aculeatin (an epoxycoumarin) during acidic extraction, unlike naturally abundant analogues like 5,7-dimethoxycoumarin . This highlights differences in synthetic accessibility and stability.

Synergistic Effects :

  • Coumarin mixtures (e.g., fractions from Citrus spp.) show enhanced antifungal activity (MIC = 250 µg/mL) compared to isolated compounds, suggesting synergistic interactions . The target compound’s role in such synergies remains unexplored.

Physicochemical and ADMET Comparisons

Property 5,7-Dimethoxycoumarin Target Compound 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxycoumarin
Molecular Weight 206.19 g/mol 364.8 g/mol 328.34 g/mol
LogP 2.1–2.5 ~3.5 (estimated) 2.35
Hydrogen Bond Donors 0 1 (hydroxy group) 2 (two hydroxy groups)
CYP2D6 Inhibition Low Moderate (predicted) Low
BBB Penetration Moderate Moderate-High (chloro enhances) Moderate

Biological Activity

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin is a synthetic derivative of coumarin that has garnered attention for its potential biological activities. Coumarins are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides an in-depth review of the biological activity associated with this specific coumarin derivative, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H17ClO4\text{C}_{15}\text{H}_{17}\text{ClO}_4

This compound features a chloro group and hydroxyl substituents on the alkyl chain, which may influence its biological activity.

1. Antioxidant Activity

Research indicates that coumarins possess significant antioxidant properties. A study evaluating various coumarin derivatives found that those with hydroxyl groups exhibited enhanced radical scavenging activity. The presence of the 3-chloro-2-hydroxy-3-methylbutyl group in this compound is expected to contribute positively to its antioxidant capacity.

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Standard Antioxidant (Trolox)25

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders. Studies have shown that coumarins can inhibit tyrosinase activity effectively. The specific structure of this compound suggests it may exhibit similar inhibitory effects.

CompoundIC50 (µM)Reference
This compoundTBDCurrent Study
Umbelliferone42

3. Anticancer Activity

Coumarins have been studied for their potential anticancer properties. In vitro studies on various coumarins have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

A case study involving the evaluation of several coumarins against human cancer cell lines indicated that those with similar structural features to this compound exhibited significant cytotoxicity.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)TBDCurrent Study
MCF-7 (Breast Cancer)TBDCurrent Study

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often influenced by their chemical structure. The presence of electron-withdrawing groups (like chlorine) and hydroxyl groups has been associated with increased biological efficacy. For this compound, the SAR suggests that modifications at the 6-position significantly impact its interaction with biological targets.

Q & A

Q. What are the primary natural sources and isolation methods for (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin?

Answer: This compound is primarily isolated from the root bark of Toddalia asiatica (commonly known as "飞龙掌血" in traditional Chinese medicine) using bioassay-guided fractionation. The isolation process typically involves:

  • Extraction : Methanol or water-methanol mixtures are used to extract plant material.
  • Chromatography : Diaion HP-20 resin is employed for initial fractionation, eluted with increasing concentrations of methanol (e.g., 50% and 100% MeOH). The compound is often found in the methanol-eluted fractions due to its moderate polarity .
  • Purification : Further purification is achieved using silica gel chromatography or HPLC.

Q. Key Data :

PropertyValueSource
Molecular FormulaC₁₇H₁₉ClO₆
Molecular Weight378.78 g/mol
Natural SourceToddalia asiatica root bark

Q. How is the structural identity of this compound confirmed in experimental settings?

Answer: Structural elucidation involves:

  • NMR Spectroscopy : Comparison of ¹H and ¹³C NMR data with authentic samples or literature values. For example, the chloro-hydroxy-methylbutyl side chain and dimethoxy groups produce distinct splitting patterns and chemical shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula via exact mass matching.
  • X-ray Crystallography (if applicable): Used to resolve stereochemistry, particularly the (+)-enantiomeric form .

Q. Example NMR Peaks :

  • 5,7-Dimethoxycoumarin core : δ 6.2–6.4 ppm (doublets for H-6 and H-8), δ 3.8–3.9 ppm (methoxy protons) .
  • Chloro-hydroxy side chain : δ 4.2–4.5 ppm (hydroxy proton), δ 1.4–1.6 ppm (methyl groups) .

Q. What preliminary pharmacological activities have been reported for this compound?

Answer:

  • Antiapoptotic Effects : Demonstrated in neuronal models via caspase-3 inhibition (see Advanced Questions for mechanistic details) .
  • Antiviral Activity : Moderate inhibition of HIV-1-induced cytopathic effects, though with notable cytotoxicity at higher concentrations .
  • Cytotoxicity : Observed in melanoma cell lines, linked to cell cycle arrest and DNA damage induction .

Q. Key Data :

ActivityModel/AssayReference
Caspase-3 InhibitionRat acute cerebral infarction
HIV-1 InhibitionIn vitro cytopathic assay

Advanced Research Questions

Q. How does this compound modulate caspase-3 expression in cerebral infarction models?

Answer: In rat models of acute cerebral infarction:

  • Experimental Design :
    • Dosage : 15 mg/kg/day administered intraperitoneally for 30 days .
    • Outcome Measures : Caspase-3 mRNA (qPCR), protein levels (Western blot), neurological impairment scores, and apoptotic index (TUNEL assay).
  • Mechanistic Insights :
    • The compound significantly reduces caspase-3 mRNA (p < 0.02) and protein (p < 0.005) levels compared to untreated models.
    • Downregulation of caspase-3 correlates with reduced neuronal apoptosis (p < 0.005) and improved neurological function .

Q. What experimental strategies address contradictions in reported cytotoxic vs. neuroprotective effects?

Answer: Discrepancies arise due to:

  • Concentration-Dependent Effects :
    • Neuroprotection : Observed at lower doses (e.g., 15 mg/kg in rats) .
    • Cytotoxicity : Manifested at higher concentrations (>50 μM in cell cultures) due to ROS generation and DNA intercalation .
  • Model-Specific Responses :
    • Primary neurons show higher susceptibility to protective effects, while cancer cells (e.g., melanoma) exhibit cytotoxicity .

Q. Methodological Recommendations :

  • Dose-Response Curves : Establish thresholds for therapeutic vs. toxic effects.
  • Cell-Type Specificity : Use primary neuronal cultures and cancer cell lines in parallel studies.

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

Answer:

  • UPLC-MS/MS :
    • Column : C18 (2.1 × 100 mm, 1.7 μm).
    • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).
    • Detection : MRM transitions for the compound (m/z 379.1 → 343.0) with kaempferol-3-O-rutinoside as an internal standard .
  • HPLC-DAD :
    • Wavelength : 320 nm (optimal for coumarin absorbance).
    • Validation : Linearity (R² > 0.99), LOQ ≤ 0.1 μg/mL .

Q. Performance Metrics :

MethodLOD (μg/mL)LOQ (μg/mL)Recovery (%)
UPLC-MS/MS0.020.0598.5
HPLC-DAD0.10.395.2

Q. What signaling pathways are implicated in its antiapoptotic activity beyond caspase-3?

Answer: Preliminary evidence suggests involvement of:

  • MAPK/ERK Pathway : Downregulation of pro-apoptotic kinases (e.g., JNK) and upregulation of survival signals (e.g., ERK1/2) .
  • Mitochondrial Pathways : Enhanced Bcl-2/Bax ratio, reducing cytochrome c release .

Q. Experimental Validation :

  • Kinase Assays : Use inhibitors (e.g., U0126 for ERK) to confirm pathway dependency.
  • Flow Cytometry : Measure mitochondrial membrane potential (ΔΨm) with JC-1 dye.

Q. How does stereochemistry influence its bioactivity?

Answer: The (+)-enantiomer exhibits distinct activity due to:

  • Receptor Binding : Enhanced affinity for caspase-3’s active site compared to the (-)-form.
  • Metabolic Stability : The chloro-hydroxy side chain’s configuration affects hepatic clearance (CYP2D6 interaction) .

Key Finding :
The (+)-form shows 3-fold greater caspase-3 inhibition than the (-)-form in vitro (IC₅₀ = 12 μM vs. 36 μM) .

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